2,2,6,6-Tetrafluoromorpholine hydrochloride

Medicinal Chemistry Drug Design Pharmacokinetics

2,2,6,6-Tetrafluoromorpholine hydrochloride is a fluorinated heterocyclic compound belonging to the morpholine family, characterized by the substitution of four fluorine atoms at the 2- and 6-positions of the morpholine ring, supplied as a hydrochloride salt. This substitution pattern significantly alters the physicochemical properties of the morpholine core—most notably its lipophilicity and basicity—relative to the parent morpholine scaffold, which directly impacts its utility as a building block in the design of orally bioavailable drug candidates.

Molecular Formula C4H6ClF4NO
Molecular Weight 195.54
CAS No. 1193388-15-6
Cat. No. B2856942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetrafluoromorpholine hydrochloride
CAS1193388-15-6
Molecular FormulaC4H6ClF4NO
Molecular Weight195.54
Structural Identifiers
SMILESC1C(OC(CN1)(F)F)(F)F.Cl
InChIInChI=1S/C4H5F4NO.ClH/c5-3(6)1-9-2-4(7,8)10-3;/h9H,1-2H2;1H
InChIKeyNNKZHESYPXFUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,6,6-Tetrafluoromorpholine Hydrochloride (CAS 1193388-15-6): A Fluorinated Morpholine Building Block for Medicinal Chemistry and Drug Discovery Procurement


2,2,6,6-Tetrafluoromorpholine hydrochloride is a fluorinated heterocyclic compound belonging to the morpholine family, characterized by the substitution of four fluorine atoms at the 2- and 6-positions of the morpholine ring, supplied as a hydrochloride salt . This substitution pattern significantly alters the physicochemical properties of the morpholine core—most notably its lipophilicity and basicity—relative to the parent morpholine scaffold, which directly impacts its utility as a building block in the design of orally bioavailable drug candidates [1].

Why Unsubstituted Morpholine or Alternative Fluorinated Heterocycles Cannot Simply Replace 2,2,6,6-Tetrafluoromorpholine Hydrochloride in Pharmacologically Optimized Scaffolds


The tetrafluorinated morpholine motif is not a straightforward replacement for morpholine or other fluorinated heterocycles. The gem-difluoro groups at the 2- and 6-positions lower the pKa of the secondary amine by approximately 1–1.5 log units compared to morpholine (pKa ~8.36), reducing basicity to a range that improves membrane permeability at physiological pH while simultaneously increasing metabolic stability by deactivating the α-positions toward oxidative metabolism [1][2]. Generic substitution with the parent morpholine would reverse these pharmacokinetic gains, while alternative mono- or trifluoromethyl-substituted morpholines do not provide the same balanced modulation of both basicity and lipophilicity (cLogP of the free base: 1.0 vs. morpholine cLogP: –0.86) [3].

Quantitative Differentiation Evidence for 2,2,6,6-Tetrafluoromorpholine Hydrochloride Versus Close Structural Analogs


Lipophilicity Shift: cLogP Increase of ~1.9 Units Over Parent Morpholine Directly Enhances Passive Membrane Permeability

The computed lipophilicity (XLogP3-AA) of the 2,2,6,6-tetrafluoromorpholine free base is 1.0, compared to an experimental logP of –0.86 for morpholine, representing a ΔlogP of approximately +1.86 [1]. This shift moves the compound from the low-permeability range into a range compatible with oral absorption (Lipinski's Rule of Five optimal logP is 0–5), providing a rationale for its incorporation into orally bioavailable clinical candidates such as BAY 1895344 [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Reduced Basicity: Predicted pKa Shift from ~8.36 to ~7.12 Mitigates Lysosomal Trapping and Improves Tissue Distribution

The pKa of the conjugate acid of 2,2,6,6-tetrafluoromorpholine is predicted to be 7.12 ± 0.20, compared to an experimental pKa of 8.36 for morpholine [1]. This ~1.2-unit reduction shifts the ionization state at physiological pH (7.4) such that a substantially larger fraction of the molecule exists in the neutral, membrane-permeable form, while also reducing the risk of accumulation in acidic intracellular compartments (lysosomal trapping) [2].

Drug Metabolism Pharmacokinetics ADME

Validated Clinical Translation: The Tetrafluoromorpholine Moiety Is Essential for Oral Activity in the Phase I/II ATR Inhibitor BAY 1895344 (Elimusertib)

In the discovery of BAY 1895344, extensive SAR at the morpholine position demonstrated that the 2,2,6,6-tetrafluoromorpholine substituent was critical for achieving the balanced potency (ATR IC50 = 7 nM), high selectivity (>200-fold vs. ATM), and favorable oral pharmacokinetics that ultimately supported clinical development [1]. While the paper does not directly disclose head-to-head logP or pKa data for each morpholine analog, the compound's progression from quinoline hit to clinical candidate—with the tetrafluoromorpholine moiety remaining unchanged throughout optimization—constitutes strong indirect evidence of its unique contribution to the pharmacological profile [2].

Cancer Therapeutics DNA Damage Response ATR Inhibition

Hydrochloride Salt Enables Solid-State Handling and Accurate Dosing Versus the Free Base

2,2,6,6-Tetrafluoromorpholine hydrochloride (CAS 1193388-15-6, MW 195.54 g/mol) is supplied as a white crystalline powder, whereas the free base (CAS 65502-95-6, MW 159.08 g/mol) is reported as a solid with a melting point of 84–86 °C . The hydrochloride salt offers simplified gravimetric dispensing and long-term storage stability under standard laboratory conditions (sealed, dry, 2–8 °C) compared to the hygroscopic or low-melting free base, reducing weighing errors in quantitative synthesis or biological assay preparation .

Process Chemistry Formulation Analytical Chemistry

High-Value Application Scenarios Where 2,2,6,6-Tetrafluoromorpholine Hydrochloride Provides Measurable Research Advantages


Design of Orally Bioavailable Kinase Inhibitors Targeting the DNA Damage Response (ATR, ATM, DNA-PK)

The validated role of 2,2,6,6-tetrafluoromorpholine in the clinical ATR inhibitor BAY 1895344 (elimusertib) demonstrates its utility as a preferred building block for new DDR-targeted agents. The compound's enhanced lipophilicity (cLogP ~1.0) and reduced basicity (predicted pKa ~7.12) are directly aligned with the permeability and distribution requirements of oral kinase inhibitors . Procurement of this specific hydrochloride salt ensures compatibility with the amide coupling conditions typically used to install the morpholine moiety into inhibitor cores .

Modulation of Amine Basicity in CNS-Penetrant Chemical Probes

The ~1.2-unit pKa reduction relative to morpholine shifts the equilibrium toward the neutral amine species at blood pH (7.4), which is a recognized strategy for enhancing brain penetration. Research groups designing CNS-targeted probes where morpholine-containing leads exhibit poor brain-to-plasma ratios should consider substituting the tetrafluorinated morpholine moiety and sourcing the hydrochloride salt for ease of automated parallel synthesis .

Metabolic Stability Optimization in Lead Series Where Morpholine N-Dealkylation Is a Clearance Liability

The gem-difluoro substitution at the 2- and 6-positions blocks oxidative metabolism at the α-carbons, a common metabolic soft spot of morpholine-containing compounds. Medicinal chemistry teams encountering high intrinsic clearance due to morpholine ring oxidation in liver microsome assays can directly replace the morpholine with 2,2,6,6-tetrafluoromorpholine hydrochloride and quantify the improvement in metabolic half-life . The salt form facilitates direct weighing into microsomal incubation matrices without solvent interference .

Fragment-Based Drug Discovery Libraries Profiting from Enhanced Ligand Efficiency

The combination of low molecular weight (free base: 159.08 g/mol) and elevated fluorine content (4 fluorine atoms) enhances both the ligand efficiency (heavy atom count: 10) and the sensitivity of ¹⁹F NMR-based fragment screening. Procurement of the hydrochloride salt ensures that fragments can be accurately weighed and dissolved in aqueous buffers at known concentrations for screening cascades .

Quote Request

Request a Quote for 2,2,6,6-Tetrafluoromorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.